molecular formula C8H5F3N2 B020432 4-Amino-2-(trifluoromethyl)benzonitrile CAS No. 654-70-6

4-Amino-2-(trifluoromethyl)benzonitrile

Cat. No.: B020432
CAS No.: 654-70-6
M. Wt: 186.13 g/mol
InChI Key: PMDYLCUKSLBUHO-UHFFFAOYSA-N
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Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity (dusts and mists), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

4-Amino-2-(trifluoromethyl)benzonitrile can serve as a starting material in the synthesis of benzimidazoles, which can act as potential candidates in the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells . This suggests potential future directions in the field of cancer treatment research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One method for preparing 4-Amino-2-(trifluoromethyl)benzonitrile involves the following steps :

    Grignard Reaction: 2-bromo-5-fluorobenzotrifluoride undergoes a Grignard reaction with magnesium in anhydrous ether to form the Grignard reagent.

    Carbonation: The Grignard reagent is then reacted with carbon dioxide to form 4-fluoro-2-trifluoromethylbenzoic acid.

    Amidation: The benzoic acid is reacted with liquid ammonia in the presence of a catalyst to form 4-amino-2-trifluoromethylbenzamide.

    Dehydration: The benzamide is dehydrated using a dehydrating agent to yield this compound.

Industrial Production Methods: Another industrial method involves the following steps :

    Bromination: m-trifluoromethyl fluorobenzene is brominated using dibromohydantoin in the presence of glacial acetic acid and concentrated sulfuric acid.

    Cyanation: The brominated product undergoes a cyano group replacement using cuprous cyanide.

    Aminolysis: The cyano compound is then subjected to aminolysis with liquid ammonia to form this compound.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the amino group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of nitro or hydroxyl derivatives.

    Reduction Products: Reduction typically yields amine derivatives.

Properties

IUPAC Name

4-amino-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDYLCUKSLBUHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80215711
Record name 4-Amino-2-(trifluoromethyl)benzonitrile
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Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654-70-6
Record name 4-Amino-2-(trifluoromethyl)benzonitrile
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Record name 4-Amino-2-(trifluoromethyl)benzonitrile
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Record name 4-Amino-2-(trifluoromethyl)benzonitrile
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Record name 4-amino-2-(trifluoromethyl)benzonitrile
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Record name Benzonitrile, 4-amino-2-(trifluoromethyl)
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Record name 4-AMINO-2-(TRIFLUOROMETHYL)BENZONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4-Amino-2-(trifluoromethyl)benzonitrile in pharmaceutical synthesis?

A1: this compound serves as a crucial building block in synthesizing various pharmaceutical compounds, notably bicalutamide [, ]. Bicalutamide is an antiandrogen medication primarily used to treat prostate cancer. The compound's structure makes it a versatile intermediate for introducing specific pharmacophores into drug candidates.

Q2: Are there efficient synthetic routes available for producing this compound on a larger scale?

A2: Yes, researchers have developed an efficient, non-chromatographic process for producing this compound in large quantities. This process utilizes this compound (6) as a starting material and proceeds through four synthetic steps, yielding the final product with high purity (98% HPLC area%) []. This development is particularly significant for potential industrial applications and further drug development.

Q3: What are the common synthetic applications of this compound in medicinal chemistry?

A3: this compound finds applications in synthesizing diverse molecules with potential biological activity. For example, it acts as a key precursor in producing a series of 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(4-quinazolinyloxy)-6-piperazinyl(piperidinyl)-s-triazines, which exhibit potential antibacterial properties [, ]. This highlights the compound's utility in exploring novel therapeutic agents.

Q4: What are the key steps involved in a typical synthesis of this compound?

A4: One approach to synthesizing this compound starts with m-fluoro-(trifluoromethyl)benzene. It undergoes a four-step process involving bromination, Grignard reaction, cyanidation, and finally, amination []. This method provides a general pathway for obtaining the desired compound, with each step offering opportunities for optimization.

Q5: How is the structure of this compound typically confirmed?

A5: The structure of synthesized this compound is typically validated using a combination of spectroscopic techniques, including Mass Spectrometry (MS), Infrared Spectroscopy (IR), and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy [, ]. These methods provide complementary information regarding the compound's molecular weight, functional groups, and proton environments, confirming its identity and purity.

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